molecular formula C9H12ClN3O B13383990 2-chloro-N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide

2-chloro-N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide

Katalognummer: B13383990
Molekulargewicht: 213.66 g/mol
InChI-Schlüssel: URCXQPIMGQBIHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol It is known for its unique structural properties, which include a pyridine ring substituted with a chloro group, a hydroxy group, and an isopropyl group

Vorbereitungsmethoden

The synthesis of 2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide typically involves several steps. One common method includes the reaction of 2-chloro-6-propan-2-ylpyridine-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe to study enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The hydroxy group plays a crucial role in forming hydrogen bonds with target molecules, while the chloro and isopropyl groups contribute to the compound’s overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

2-chloro-N’-hydroxy-6-propan-2-ylpyridine-3-carboximidamide can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C9H12ClN3O

Molekulargewicht

213.66 g/mol

IUPAC-Name

2-chloro-N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide

InChI

InChI=1S/C9H12ClN3O/c1-5(2)7-4-3-6(8(10)12-7)9(11)13-14/h3-5,14H,1-2H3,(H2,11,13)

InChI-Schlüssel

URCXQPIMGQBIHK-UHFFFAOYSA-N

Isomerische SMILES

CC(C)C1=NC(=C(C=C1)/C(=N\O)/N)Cl

Kanonische SMILES

CC(C)C1=NC(=C(C=C1)C(=NO)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.